6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
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Overview
Description
6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is not fully understood. However, it is thought to act as a dopamine D2 receptor antagonist, which may contribute to its potential antipsychotic effects. It may also act as a calcium channel blocker, which may contribute to its potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which may contribute to its potential antipsychotic effects. It has also been shown to reduce levels of inflammatory cytokines, which may contribute to its potential analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride in lab experiments is its potential as a tool for studying the mechanisms underlying certain neurological and inflammatory disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride. One direction is to further investigate its potential as an antipsychotic agent, particularly in human clinical trials. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride can be synthesized using a variety of methods. One such method involves the reaction of 2-amino-5-chlorobenzonitrile with ethyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then reacted with an aldehyde to form the final product. Another method involves the reaction of 2-chloro-5-nitrobenzonitrile with ethyl acrylate in the presence of a base, followed by reduction and cyclization to form the final product.
Scientific Research Applications
6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has been found to have a range of potential applications in scientific research. It has been studied for its potential as an antipsychotic agent, with some studies showing promising results in animal models. It has also been studied for its potential as an analgesic and anti-inflammatory agent, with some studies showing that it may be effective in reducing pain and inflammation in animal models.
properties
IUPAC Name |
6-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.2ClH/c9-8-6-5-10-3-4-12-7(6)1-2-11-8;;/h1-2,10H,3-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNDUTBTHZAJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=NC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |
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